N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine
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Overview
Description
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-methyl-4-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.
Coupling with pyrimidine: The alkylated pyrazole is then coupled with a pyrimidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Materials Science: The compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and can be used in similar applications.
Other pyrazole derivatives: Compounds with similar pyrazole structures but different substituents can be compared in terms of their reactivity and applications.
Uniqueness
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine is unique due to its specific combination of a trifluoromethyl-substituted pyrazole ring and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5/c1-18-8(7(5-17-18)10(11,12)13)6-16-9-14-3-2-4-15-9/h2-5H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZDYOQIMZUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CNC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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